1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Biological Activity
1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN2O4S, and it possesses a complex thienoimidazole core structure. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups enhances its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C18H17ClN2O4S |
Molecular Weight | 372.85 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thienoimidazole have been shown to possess significant antibacterial and antifungal properties. The introduction of electron-withdrawing groups like the chlorophenyl moiety may enhance these effects.
Anticancer Potential
Studies have demonstrated that thienoimidazole derivatives can inhibit tumor cell growth. For example, compounds structurally related to 1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Anticancer Activity : A study explored the effects of a structurally similar compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit key enzymes involved in cellular processes, leading to cell death.
- DNA Interaction : Similar compounds have been reported to intercalate with DNA, disrupting replication and transcription processes.
Future Research Directions
Further studies are warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutic agents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-17-5-3-2-4-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-8-6-12(19)7-9-13/h2-9,15-16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPZJACLOSZOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.